N-(5-chloro-2-cyanophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide is a complex organic compound characterized by its unique structural features. The compound contains a cyanophenyl group and a benzothiazole moiety, which is substituted with a trioxo functional group. Its molecular formula is and it has a molecular weight of approximately 378.8 g/mol .
This compound falls under the classification of benzamides, which are known for their diverse biological activities . Compounds containing benzothiazole derivatives exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Specifically, this compound has shown promise as a potential kappa-opioid receptor agonist, which may have implications in pain management and other therapeutic areas .
The synthesis of N-(5-chloro-2-cyanophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide typically involves multi-step organic synthesis techniques. Key methods include:
Each step requires optimization of reaction conditions and purification processes to maximize yield and purity .
The molecular structure of N-(5-chloro-2-cyanophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide can be described using various chemical notation systems:
CC1=C(C=C(C=C1)Cl)NC(=O)C(C)N2C(=O)C3=CC=CC=C3S2(=O)=O
PWGKJELHVISNNS-UHFFFAOYSA-N
These structural representations highlight the compound's complex arrangement of atoms and functional groups that contribute to its biological activity .
N-(5-chloro-2-cyanophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide can participate in various chemical reactions typical for benzamide derivatives:
These reactions are essential for exploring modifications that could enhance the compound's pharmacological properties or reduce toxicity .
The mechanism of action for N-(5-chloro-2-cyanophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide primarily involves its interaction with kappa-opioid receptors. Upon binding to these receptors:
Research indicates that further studies are needed to elucidate the exact binding mechanisms and affinities compared to other known ligands .
The physical and chemical properties of N-(5-chloro-2-cyanophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide include:
Property | Value |
---|---|
Molecular Weight | 378.8 g/mol |
Density | Not specified |
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Not specified |
These properties play a crucial role in determining the compound's behavior in biological systems and its suitability for various applications .
N-(5-chloro-2-cyanophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide has potential applications in scientific research due to its pharmacological properties:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: